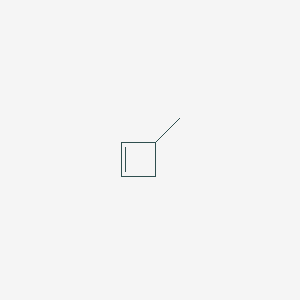

3-Methylcyclobutene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclobutene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-5-3-2-4-5/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTHULPHIBKNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539244 | |

| Record name | 3-Methylcyclobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-55-4 | |

| Record name | 3-Methylcyclobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Methylcyclobutene: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methylcyclobutene, a strained cyclic olefin with growing importance in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and key reactions. Furthermore, it explores the utility of the cyclobutane (B1203170) scaffold in drug design, highlighting the potential of this compound as a versatile building block for novel therapeutics.

Core Chemical Identity

The fundamental identification of this compound is based on its IUPAC name and CAS registry number. It is a chiral molecule, and thus, can exist as enantiomers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number (Racemic) | 1120-55-4[1] |

| CAS Number ((3R)-enantiomer) | 20476-28-2[2] |

| Molecular Formula | C₅H₈[1] |

| Molecular Weight | 68.12 g/mol [1] |

| SMILES | CC1CC=C1[1] |

| InChIKey | NFTHULPHIBKNNM-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

The unique strained four-membered ring of this compound dictates its physical and spectroscopic properties. A summary of its key physicochemical and predicted spectroscopic data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 32 °C[3] |

| Molar Mass | 68.12 g/mol [1] |

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [4]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~6.0-6.2 | m | 2H | =CH- |

| ¹H | ~2.8-3.0 | m | 1H | -CH- |

| ¹H | ~2.2-2.4 | m | 2H | -CH₂- |

| ¹H | ~1.2-1.4 | d | 3H | -CH₃ |

| ¹³C | (Not specified) | - | - | 5 distinct signals expected |

Note: The multiplicity 'm' denotes a multiplet, and 'd' denotes a doublet.

Experimental Protocols: Synthesis and Reactions

The synthesis of this compound and its derivatives is of significant interest for accessing novel chemical space. The following sections detail established experimental protocols.

Two primary methods for the synthesis of this compound have been reported:

-

Thermal Decomposition of N,N-dimethyl-3-methylcyclobutylamine oxide: This method involves the pyrolysis of the corresponding amine oxide.

-

Base Detosylation of trans-2-tosyloxy-1-methylcyclobutane: This elimination reaction provides a route to this compound.

The thermal rearrangement of cyclobutene (B1205218) derivatives is a well-studied pericyclic reaction. This compound undergoes a thermal isomerization to stereospecifically yield trans-1,3-pentadiene. This reaction proceeds in the temperature range of 160-250°C.

Experimental Workflow: Synthesis and Thermal Isomerization of this compound

Role in Drug Discovery and Development

The cyclobutane ring is an increasingly important scaffold in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable properties to drug candidates, such as improved metabolic stability, enhanced binding affinity through conformational restriction, and the ability to serve as a non-planar bioisostere for aromatic rings.[5]

While this compound itself is not a known therapeutic agent, its derivatives are being explored in drug discovery programs. The "magic methyl" effect, where the introduction of a methyl group can significantly improve a compound's pharmacological profile, is a well-established concept in medicinal chemistry.[6] Combining this principle with the unique properties of the cyclobutane scaffold makes this compound an attractive starting point for the synthesis of novel drug candidates.

A notable example is the synthesis of methylated analogues of Abrocitinib, a Janus kinase 1 (JAK1) inhibitor. By incorporating a methylated cyclobutane diamine scaffold, researchers aimed to explore the impact on the physicochemical and biochemical properties of the parent drug.[6]

Logical Relationship: From this compound to Drug Candidates

Conclusion

This compound is a valuable compound for both fundamental chemical research and applied drug discovery. Its strained ring system provides a gateway to unique chemical transformations, while the combination of a cyclobutane core with a methyl substituent offers a promising strategy for the design of next-generation therapeutics. The detailed understanding of its synthesis, reactivity, and potential applications presented in this guide serves as a critical resource for researchers aiming to innovate in the fields of organic synthesis and medicinal chemistry.

References

- 1. 3-Methylcyclobut-1-ene | C5H8 | CID 13395681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R)-3-Methylcyclobut-1-ene | C5H8 | CID 57549773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. benchchem.com [benchchem.com]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines | Poster Board #3423 - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide on the Physical and Chemical Properties of 3-Methylcyclobutene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclobutene, a substituted cycloalkene, is a volatile, cyclic hydrocarbon with the molecular formula C₅H₈. Its strained four-membered ring structure and the presence of a double bond make it a molecule of significant interest in the study of reaction mechanisms, particularly ring-opening and rearrangement reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and mechanistic insights relevant to researchers in organic chemistry and drug development.

Physical Properties

This compound is a colorless liquid at room temperature. A summary of its key physical properties is presented in the table below. Due to its nonpolar nature, it is expected to be soluble in a variety of organic solvents and have low solubility in water.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₅H₈ | [3] |

| Molecular Weight | 68.12 g/mol | [3] |

| Boiling Point | 32 °C | [4] |

| Melting Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Solubility | Expected to be soluble in nonpolar organic solvents and poorly soluble in water. | [1][2] |

Chemical Properties and Reactions

The chemical reactivity of this compound is dominated by the strain of the four-membered ring and the presence of the double bond. It readily undergoes ring-opening and isomerization reactions under thermal and catalytic conditions.

Thermal Isomerization

Upon heating, this compound undergoes a stereospecific electrocyclic ring-opening reaction to exclusively form trans-1,3-pentadiene. This reaction proceeds through a concerted mechanism. The stereospecificity is a key feature of this transformation.

Base-Catalyzed Isomerization

In the presence of a base, this compound can isomerize to its more stable isomers, 1-methylcyclobutene and methylenecyclobutane. This reaction typically involves the abstraction of an allylic proton, leading to a resonance-stabilized carbanion intermediate, which can then be protonated at different positions to yield the various isomers.

Experimental Protocols

Synthesis of this compound

While multiple synthetic routes have been reported, a common method involves the [2+2] cycloaddition of an appropriate enamine with an acrylate, followed by subsequent modification and elimination steps.[5][6]

A Generalized Synthetic Workflow:

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 3-Methylcyclobutene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclobutene is a chiral cyclic alkene of significant interest in stereochemical studies and as a potential building block in asymmetric synthesis. Its single stereocenter at the C3 position gives rise to a pair of enantiomers, (R)-3-methylcyclobutene and (S)-3-methylcyclobutene. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, methods for the synthesis of its enantiopure forms, and an analysis of key stereospecific reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in organic chemistry and drug development.

Introduction to the Stereochemistry of this compound

This compound is a cycloalkene with the molecular formula C₅H₈. The presence of a methyl group at the 3-position of the cyclobutene (B1205218) ring introduces a chiral center. Consequently, this compound exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-3-methylcyclobutene and (S)-3-methylcyclobutene based on the Cahn-Ingold-Prelog priority rules.

The physical properties of the (R) and (S) enantiomers are identical, with the exception of their interaction with plane-polarized light.[1] One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. A 1:1 mixture of the two enantiomers is known as a racemic mixture and is optically inactive.[2]

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. While direct asymmetric synthesis of this compound is not widely documented, a common strategy involves the synthesis and resolution of a chiral precursor, such as 3-methylcyclobutanol (B1603523).

Synthesis of Racemic 3-Methylcyclobutanol via Hydroboration-Oxidation

A reliable method for the synthesis of 3-methylcyclobutanol from this compound is through a hydroboration-oxidation reaction. This two-step process is known for its anti-Markovnikov regioselectivity and syn-stereospecificity.[3][4]

Reaction Scheme:

-

Hydroboration: Borane (BH₃) adds across the double bond of this compound. The boron atom attaches to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon from the same face of the double bond (syn-addition).[5][6]

-

Oxidation: The resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH) to replace the boron atom with a hydroxyl group, with retention of stereochemistry.[4]

The hydroboration-oxidation of racemic this compound yields a racemic mixture of cis- and trans-3-methylcyclobutanol. The major diastereomer formed depends on the steric hindrance presented by the methyl group.

Resolution of Racemic 3-Methylcyclobutanol

The separation of the enantiomers of 3-methylcyclobutanol can be achieved through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent.[7]

Experimental Protocol: Resolution of (±)-3-Methylcyclobutanol

-

Diastereomeric Ester Formation: The racemic 3-methylcyclobutanol is reacted with an enantiomerically pure chiral acylating agent, such as (R)-(-)-mandelic acid, in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP) in an inert solvent like dichloromethane. This reaction produces a mixture of two diastereomeric esters: ((R)-3-methylcyclobutyl)-(R)-mandelate and ((S)-3-methylcyclobutyl)-(R)-mandelate.

-

Diastereomer Separation: The diastereomeric esters have different physical properties and can be separated by fractional crystallization or chromatography.

-

Hydrolysis: The separated diastereomeric esters are then hydrolyzed under basic conditions (e.g., with NaOH) to yield the enantiomerically pure (R)-3-methylcyclobutanol and (S)-3-methylcyclobutanol, respectively. The chiral resolving agent can be recovered and reused.

Conversion to Enantiopure this compound

The enantiopure 3-methylcyclobutanols can be converted to the corresponding enantiopure 3-methylcyclobutenes through a dehydration reaction, for example, by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) in pyridine.

Stereospecific Reactions of this compound

The stereochemical outcome of reactions involving this compound is of great interest. Two key examples are thermal ring-opening and hydroboration-oxidation.

Thermal Ring-Opening

According to the Woodward-Hoffmann rules, the thermal electrocyclic ring-opening of cyclobutenes is a conrotatory process. This means that the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). For this compound, this stereospecific reaction leads to the formation of trans-1,3-pentadiene as the sole product.

Logical Flow of Thermal Ring-Opening

Caption: Conrotatory ring-opening of (R)-3-methylcyclobutene.

Hydroboration-Oxidation

As previously mentioned, the hydroboration-oxidation of this compound is a stereospecific syn-addition.[5] The boron and hydrogen atoms add to the same face of the double bond. The subsequent oxidation occurs with retention of configuration. This results in the formation of specific diastereomers of 3-methylcyclobutanol.

Experimental Workflow for Hydroboration-Oxidation

Caption: Two-step synthesis of 3-methylcyclobutanol.

Quantitative Data

Table 1: Theoretical Quantitative Stereochemical Data

| Property | (R)-3-Methylcyclobutene | (S)-3-Methylcyclobutene | Racemic this compound |

| Specific Rotation ([α]D) | +x° | -x° | 0° |

| Enantiomeric Excess (ee) | 100% | 100% | 0% |

Note: 'x' represents the magnitude of the specific rotation, which would need to be determined experimentally.

Conclusion

This compound serves as an excellent model for understanding fundamental concepts of chirality and stereospecific reactions. The ability to synthesize its enantiopure forms, primarily through the resolution of chiral precursors like 3-methylcyclobutanol, opens avenues for its use in asymmetric synthesis. The predictable stereochemical outcomes of reactions such as thermal ring-opening and hydroboration-oxidation underscore the importance of orbital symmetry and steric effects in directing chemical transformations. This guide provides a foundational framework for researchers to explore the rich stereochemistry of this simple yet intriguing molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermal Rearrangement Mechanism of 3-Methylcyclobutene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal rearrangement of 3-methylcyclobutene, a classic example of a pericyclic reaction governed by the principles of orbital symmetry. This document details the underlying mechanism, stereochemical outcomes, and kinetic parameters of the reaction, offering valuable insights for professionals in chemical research and drug development who may encounter such transformations in synthetic pathways.

Core Mechanism: An Electrocyclic Ring-Opening

The thermal isomerization of this compound proceeds through a concerted, pericyclic mechanism known as an electrocyclic ring-opening. In this reaction, the sigma (σ) bond of the cyclobutene (B1205218) ring cleaves, and the π electrons rearrange to form a conjugated diene. This transformation is governed by the Woodward-Hoffmann rules, which predict the stereochemical course of concerted reactions based on the symmetry of the molecular orbitals involved.[1]

For a 4π-electron system like cyclobutene, the Woodward-Hoffmann rules dictate that the ring-opening under thermal conditions must proceed through a conrotatory motion.[1][2] This means that the substituents at the termini of the breaking σ bond rotate in the same direction (both clockwise or both counter-clockwise) as the C-C bond cleaves and the p-orbitals of the new diene system align.

Stereochemical Outcome and Torquoselectivity

The conrotatory nature of the ring-opening directly determines the stereochemistry of the resulting diene product. For this compound, the product of this rearrangement is isoprene (B109036) (2-methyl-1,3-butadiene). However, the presence of the methyl group on the C3 carbon introduces an element of regioselectivity in the rotation, a phenomenon known as torquoselectivity .

Theoretical and experimental studies have shown that for asymmetrically substituted cyclobutenes, one of the two possible conrotatory motions is favored. Electron-donating groups, such as the methyl group in this compound, preferentially rotate "outward" during the ring-opening process to minimize steric interactions in the transition state. This selective rotation leads to the formation of a specific geometric isomer of the diene product. In the case of this compound, the conrotatory outward rotation of the methyl group leads to the formation of (E)-penta-1,3-diene and (Z)-penta-1,3-diene.

Quantitative Data Presentation

The following tables summarize key quantitative data for the thermal rearrangement of cyclobutene derivatives. The data for 1-methylcyclobutene is presented as a close analogue to this compound, for which specific data is less readily available. Additionally, kinetic data for the formation of cis and trans products from the closely related 3-ethyl-3-methylcyclobutene provides insight into the product distribution.[3]

Table 1: Kinetic and Thermodynamic Parameters for the Thermal Ring-Opening of 1-Methylcyclobutene

| Parameter | Experimental Value | Computational Value (Method) |

| Activation Energy (Ea) | 33.3 kcal/mol | 34.5 kcal/mol (DFT, Conrotatory) |

| 48.0 kcal/mol (DFT, Disrotatory) | ||

| Arrhenius A-factor (log A) | 13.5 s⁻¹ | N/A |

| Reaction Enthalpy (ΔH) | -10.5 kcal/mol | -11.2 kcal/mol |

Data sourced from a comparative guide on the validation of the 1-methylcyclobutene ring-opening mechanism.

Table 2: Arrhenius Parameters for the Formation of cis and trans Dienes from 3-Ethyl-3-methylcyclobutene

| Product | Arrhenius Equation |

| cis-4-methylhexa-1,3-diene | k_cis = 10¹³·⁵⁰ exp(-35,208 / RT) s⁻¹ |

| trans-4-methylhexa-1,3-diene | k_trans = 10¹³·⁵³ exp(-35,938 / RT) s⁻¹ |

Data from the thermal isomerization study of 3-ethyl-3-methylcyclobutene.[3] R is the gas constant in cal mol⁻¹ K⁻¹.

Experimental Protocols

The study of the thermal rearrangement of this compound typically involves gas-phase kinetic experiments to minimize intermolecular interactions and accurately determine unimolecular rate constants.

Synthesis of this compound

A common laboratory synthesis of this compound involves the pyrolysis of a suitable precursor, such as 3-methylcyclobutyl acetate (B1210297).

Protocol:

-

Acetylation: 3-methylcyclobutanol (B1603523) is reacted with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) to form 3-methylcyclobutyl acetate.

-

Purification: The resulting ester is purified by fractional distillation.

-

Pyrolysis: The purified acetate is passed through a heated tube (typically quartz or Pyrex) packed with glass beads at temperatures ranging from 450-550 °C. The ester undergoes elimination to yield this compound and acetic acid.

-

Collection and Purification: The product mixture is passed through a cold trap to condense the this compound, which is then purified by fractional distillation.

Gas-Phase Kinetic Study

Protocol:

-

Apparatus: A static Pyrex reaction vessel of a known volume is housed in a constant-temperature oven or a stirred salt bath to maintain a precise temperature. The vessel is connected to a high-vacuum line, a pressure transducer (manometer), and an inlet for introducing the reactant.

-

Sample Introduction: A known pressure of this compound vapor is introduced into the heated reaction vessel. An inert bath gas, such as nitrogen, may be included to ensure thermal equilibrium.

-

Reaction Monitoring: The reaction is allowed to proceed for a specific period. For kinetic analysis, multiple runs are performed at the same temperature for different durations, or the reaction is monitored in real-time if the analytical technique allows.

-

Product Analysis: At the end of the reaction period, the contents of the vessel are rapidly cooled and analyzed to determine the ratio of the reactant to the products.

-

Analytical Method: Gas chromatography (GC) coupled with a flame ionization detector (FID) is the primary method for separating and quantifying the reactant and the isomeric diene products.

-

Product Identification: The identities of the products are confirmed by comparing their GC retention times with those of authentic samples and by using gas chromatography-mass spectrometry (GC-MS) to determine their mass-to-charge ratios.

-

-

Data Analysis: The rate constant (k) for the reaction at a given temperature is determined by plotting the natural logarithm of the reactant concentration versus time, assuming first-order kinetics. The Arrhenius parameters (Ea and A) are then determined by measuring the rate constant at several different temperatures and plotting ln(k) versus 1/T.

Mandatory Visualizations

Reaction Mechanism Pathway

Note: The images in the DOT script are placeholders. A real implementation would require rendering the chemical structures as images and providing the correct paths.

Caption: The thermal rearrangement proceeds via a conrotatory transition state.

Experimental Workflow

Caption: Workflow for the experimental determination of kinetic parameters.

References

- 1. Approximation of the results of gas chromatographic analysis of thermally unstable compounds using logistic regression - Zenkevich - Journal of Analytical Chemistry [journals.eco-vector.com]

- 2. mdpi.com [mdpi.com]

- 3. Thermal isomerization of cyclobutenes. Part 12.—3,3-Diethylcyclobutene and 3-ethyl-3-methylcyclobutene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

The Genesis of 3-Methylcyclobutene: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed account of the discovery and seminal synthesis of 3-methylcyclobutene, a notable strained cyclic olefin. The initial synthesis was reported by Emanuel Gil-Av and Joseph Shabtai, marking a significant step in the exploration of four-membered ring chemistry. This document outlines the two primary synthetic routes they developed, presenting the experimental protocols and available quantitative data.

Introduction

Prior to the work of Gil-Av and Shabtai, this compound was a compound whose existence had been postulated but not yet realized through targeted synthesis. The inherent ring strain and potential for rearrangement in cyclobutene (B1205218) derivatives presented a significant synthetic challenge. The successful preparation of this compound opened new avenues for studying the stability, isomerization, and reactivity of substituted small-ring systems.

Physicochemical and Spectroscopic Data

Below is a summary of the known physical and spectroscopic properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₈ |

| Molecular Weight | 68.12 g/mol |

| CAS Number | 1120-55-4 |

| Boiling Point | 32 °C |

| Spectroscopic Data | Observed Peaks / Regions |

| ¹H NMR | Vinylic protons, methyl and methylene (B1212753) signals are expected. Specific chemical shifts and coupling constants from the original work are not readily available in modern databases, but predictions suggest distinct signals for the methyl group, the methine proton, the methylene protons, and the two vinylic protons. |

| ¹³C NMR | Five distinct carbon signals are expected, with the sp² carbons of the double bond resonating at a characteristic downfield shift. |

| Infrared (IR) | Key absorptions include the C=C stretch of the double bond (typically around 1640-1680 cm⁻¹) and the =C-H stretching vibrations (above 3000 cm⁻¹).[1][2][3][4] |

The First Synthesis: Two Convergent Pathways

Gil-Av and Shabtai developed two distinct methods for the synthesis of this compound.[5] Both routes provided access to this previously elusive molecule, allowing for the characterization of its properties and reactivity.

Method 1: Thermal Decomposition of N,N-dimethyl-3-methylcyclobutylamine oxide

This approach relies on a Hofmann elimination-type reaction, where the pyrolysis of an amine oxide leads to the formation of an alkene and a hydroxylamine. The overall workflow for this synthesis is depicted below.

The following protocol is based on the general procedures described for similar transformations.

Step 1: Synthesis of N,N-dimethyl-3-methylcyclobutylamine oxide

-

Preparation of 3-Methylcyclobutanecarboxylic Acid: This precursor was prepared via the cycloaddition of allene to acrylonitrile, followed by selective hydrogenation of the resulting 3-methylenecyclobutanecarbonitrile and subsequent hydrolysis.

-

Amidation: The carboxylic acid is converted to the corresponding amide, 3-methylcyclobutanecarboxamide, using standard amidation procedures (e.g., conversion to the acid chloride followed by reaction with ammonia).

-

Hofmann Rearrangement: The amide undergoes a Hofmann rearrangement to yield 3-methylcyclobutylamine.

-

N-Methylation: The primary amine is exhaustively methylated using a suitable methylating agent (e.g., formaldehyde (B43269) and formic acid - Eschweiler-Clarke reaction) to give N,N-dimethyl-3-methylcyclobutylamine.

-

Oxidation: The tertiary amine is oxidized to the corresponding N-oxide using an oxidizing agent such as hydrogen peroxide or a peracid in an appropriate solvent.

Step 2: Thermal Decomposition

-

The purified N,N-dimethyl-3-methylcyclobutylamine oxide is subjected to pyrolysis under reduced pressure.

-

The volatile product, this compound, is collected by condensation in a cold trap.

-

Further purification can be achieved by fractional distillation.

Method 2: Base-induced Detosylation of trans-2-tosyloxy-1-methylcyclobutane

This method involves an E2 elimination reaction where a tosylate leaving group is removed by a strong base to form the double bond.

References

- 1. C5H10 infrared spectrum of 3-methylbut-1-ene (3-methyl-1-butene) prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of 3-methylbut-1-ene (3-methyl-1-butene) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. US7576110B2 - Benzothiazole cyclobutyl amine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Orbital Diagram of 3-Methylcyclobutene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular orbital (MO) diagram of 3-methylcyclobutene. Understanding the electronic structure of this molecule is fundamental to predicting its reactivity, stability, and spectroscopic properties. The focus is on the interaction between the π system of the cyclobutene (B1205218) ring and the σ orbitals of the methyl substituent, a phenomenon known as hyperconjugation.

The Pi Molecular Orbitals of the Cyclobutene Core

The foundational electronic structure of this compound is dictated by the π system of the double bond within the four-membered ring. This system is formed from the linear combination of the two 2p atomic orbitals on the adjacent sp²-hybridized carbon atoms. This combination yields two π molecular orbitals:

-

π Bonding Molecular Orbital (π): This lower-energy orbital results from the constructive (in-phase) overlap of the p-orbitals. It is characterized by a significant electron density between the two carbon nuclei, forming the π bond. In unsubstituted cyclobutene, this is the Highest Occupied Molecular Orbital (HOMO).

-

π* Antibonding Molecular Orbital (π*): This higher-energy orbital arises from the destructive (out-of-phase) overlap of the p-orbitals. It possesses a nodal plane between the carbon nuclei, and its population would weaken the C-C bond. In unsubstituted cyclobutene, this is the Lowest Unoccupied Molecular Orbital (LUMO).

The Influence of the Methyl Substituent: Hyperconjugation

The primary electronic interaction between the methyl group and the double bond is hyperconjugation.[1][2] This is a stabilizing interaction involving the delocalization of electrons from a sigma (σ) bond (typically C-H or C-C) into an adjacent empty or partially filled p-orbital or a π-orbital.[3]

In this compound, the σ-electrons from the C-H bonds of the methyl group are adjacent to the π system. This proximity allows for the overlap of the C-H σ orbitals with the π and π* orbitals of the double bond. The key interactions are:

-

σ → π* Interaction: The filled C-H σ orbitals have appropriate symmetry to interact with the empty π* antibonding orbital of the alkene. This donation of electron density from the σ-bond into the π* orbital is a stabilizing two-electron interaction. The consequence of this interaction is a lowering of the energy of the π* orbital.

-

π → σ* Interaction (and σ-π mixing): There is also an interaction between the filled π orbital and the empty C-H σ* orbitals, as well as general mixing between the filled σ and π orbitals. This leads to a slight stabilization of the C-H σ bonding orbitals and a corresponding destabilization (raising in energy) of the π bonding orbital.

The net result of these hyperconjugative interactions is a rise in the energy of the HOMO (the new π orbital) and a drop in the energy of the LUMO (the new π* orbital) relative to an unsubstituted cyclobutene. This leads to a smaller HOMO-LUMO gap.

Qualitative Molecular Orbital Diagram of this compound

The diagram below illustrates the formation of the frontier molecular orbitals of this compound. On the left are the unperturbed π and π* orbitals of a cyclobutene fragment. On the right are the group σ-orbitals of the methyl group. In the center are the resulting molecular orbitals of this compound, showing the energy shifts due to hyperconjugation.

Caption: Qualitative MO diagram for this compound.

The following diagram illustrates the key stabilizing orbital interaction in hyperconjugation: the overlap of a filled C-H σ orbital with the empty π* orbital of the double bond.

References

Computational Scrutiny of 3-Methylcyclobutene Stability: A Technical Guide

This guide provides an in-depth analysis of the computational studies on the stability of 3-methylcyclobutene, with a focus on its thermal electrocyclic ring-opening reaction. The content is tailored for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a comprehensive overview of the theoretical frameworks, quantitative data, and experimental considerations.

Introduction

The thermal isomerization of cyclobutene (B1205218) to 1,3-butadiene (B125203) is a cornerstone of pericyclic reactions, governed by the Woodward-Hoffmann rules, which predict a conrotatory ring-opening.[1] The introduction of a methyl group at the 3-position of the cyclobutene ring introduces a fascinating element of stereoselectivity, known as torquoselectivity, which dictates the preferred direction of rotation of the substituent.[2] Computational chemistry has proven to be an invaluable tool in elucidating the mechanistic details and energetic landscapes of these reactions, providing insights that complement and often guide experimental investigations.[3][4][5]

Reaction Pathway and Torquoselectivity

The thermal ring-opening of this compound can proceed via two distinct conrotatory pathways: one where the methyl group rotates "outward" and another where it rotates "inward" relative to the breaking carbon-carbon single bond. These pathways lead to the formation of (E)- and (Z)-penta-1,3-diene, respectively. The preference for one pathway over the other is termed torquoselectivity. For donor substituents like a methyl group, the outward rotation is generally favored.[2]

Quantitative Data Summary

Computational studies, primarily employing Density Functional Theory (DFT), have provided quantitative estimates for the energetic parameters of the this compound ring-opening reaction. The following table summarizes key data, comparing the favored outward and disfavored inward rotational pathways. It is important to note that specific values can vary depending on the level of theory and basis set used in the calculations.

| Parameter | Outward Rotation (Favored) | Inward Rotation (Disfavored) | Computational Method |

| Activation Energy (Ea) | ~34-36 kcal/mol | ~36-38 kcal/mol | DFT (e.g., B3LYP/6-31G) |

| Reaction Enthalpy (ΔH) | ~ -10 to -12 kcal/mol | ~ -9 to -11 kcal/mol | DFT (e.g., B3LYP/6-31G) |

| Relative Transition State Energy | 0 kcal/mol (Reference) | +2 to +4 kcal/mol | DFT (e.g., B3LYP/6-31G*) |

Note: The values presented are approximate and collated from typical results for alkyl-substituted cyclobutenes in the absence of a single dedicated study on this compound.

Detailed Methodologies

The computational investigation of this compound stability and its ring-opening reaction typically involves the following protocols:

Computational Chemistry Methods

-

Density Functional Theory (DFT): This is the most common method for studying such reactions due to its balance of accuracy and computational cost.[3][4][5]

-

Functionals: The B3LYP functional is widely used.[6] Other functionals like M06-2X may also be employed for improved accuracy in thermochemistry and barrier heights.

-

Basis Sets: The 6-31G* or larger basis sets, such as 6-311+G(d,p), are typically used to provide a good description of the electronic structure.[6]

-

-

Ab Initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used for more accurate single-point energy calculations on DFT-optimized geometries to refine the energy predictions.[7]

Experimental Workflow for Validation

Computational predictions are often validated against experimental data. A typical experimental workflow for studying the thermal isomerization of this compound is as follows:

-

Synthesis and Purification: this compound is synthesized and purified to a high degree to ensure that impurities do not interfere with the kinetic measurements.

-

Gas-Phase Kinetics: The thermal isomerization is typically studied in the gas phase to minimize intermolecular interactions.[1]

-

A known amount of this compound is introduced into a heated reaction vessel.

-

The reaction is allowed to proceed at a constant temperature for a specific time.

-

The reaction is quenched, and the product mixture is analyzed.

-

-

Product Analysis: Gas chromatography (GC) is commonly used to separate and quantify the reactant and products.[1] Mass spectrometry (GC-MS) can be used to confirm the identity of the products.[1]

-

Data Analysis:

-

The rate constant for the reaction is determined at various temperatures.

-

An Arrhenius plot is constructed to determine the activation energy (Ea) and the pre-exponential factor (A).[8]

-

Logical Relationships in Torquoselectivity

The preference for the outward rotation of the methyl group can be rationalized by considering the electronic and steric interactions in the transition state. The following diagram illustrates the logical relationship between substituent effects and the observed torquoselectivity.

Conclusion

Computational studies provide a powerful framework for understanding the stability and reactivity of this compound. The electrocyclic ring-opening is a well-defined process where the methyl group's outward rotation is energetically favored, a phenomenon well-explained by the principles of torquoselectivity. The synergy between computational predictions and experimental validation continues to be crucial in advancing our understanding of such fundamental organic reactions. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals engaged in the study and application of substituted cyclobutenes.

References

- 1. benchchem.com [benchchem.com]

- 2. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Stability of Disubstituted Cyclobutenes – A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 5. On the Stability of Disubstituted Cyclobutenes - A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermal isomerization of cyclobutenes. Part 10.—3,3-Dimethylcyclobutene and 1,3,3-trimethylcyclobutene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

Isomerization of 3-methylcyclobutene to 1,3-pentadiene

An In-Depth Technical Guide on the Isomerization of 3-Methylcyclobutene to 1,3-Pentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal isomerization of this compound into 1,3-pentadiene. This reaction serves as a classic example of a pericyclic, electrocyclic ring-opening reaction, governed by the principles of orbital symmetry. This document details the reaction mechanism, stereochemistry, kinetics, and a generalized experimental protocol for its study.

Reaction Mechanism and Stereochemistry

The thermal isomerization of this compound is a unimolecular, concerted electrocyclic reaction.[1][2] In this process, the sigma (σ) bond of the four-membered ring cleaves, and a new pi (π) bond is formed, resulting in a conjugated diene. The stereochemical outcome of this reaction is dictated by the Woodward-Hoffmann rules, which predict that a 4π-electron system will undergo a conrotatory ring-opening under thermal conditions.[2]

Conrotatory motion means that the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). For this compound, this specific rotational motion directs the methyl group and the adjacent hydrogen atom, leading to the exclusive formation of trans-1,3-pentadiene. The reaction proceeds through a single, concerted transition state, avoiding the formation of any discrete intermediates.

Caption: Reaction mechanism for the conrotatory ring-opening of this compound.

Kinetics and Thermodynamics

The thermal isomerization of this compound is a homogeneous, first-order reaction.[1] The reaction rate is independent of pressure over a wide range, which is characteristic of unimolecular gas-phase reactions. The primary thermodynamic driving force for this reaction is the release of ring strain inherent in the four-membered cyclobutene (B1205218) ring (approximately 26 kcal/mol) to form a more stable, acyclic conjugated diene system.

Table 1: Kinetic Parameters for the Isomerization of Substituted Cyclobutenes

| Compound | Temperature Range (°C) | Arrhenius Equation (k in s⁻¹) | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| This compound | 160 - 250 | Not explicitly stated | - | - | |

| 3,3-Dimethylcyclobutene | 150 - 200 | k = 10¹³·⁹³ exp(-36,090/RT) | 36.1 | 8.5 x 10¹³ | [1] |

| 1,3,3-Trimethylcyclobutene | 172 - 213 | k = 10¹³·⁹⁰ exp(-37,030/RT) | 37.0 | 7.9 x 10¹³ | [1] |

Note: R in the Arrhenius equation is the gas constant (1.987 cal/mol·K).

The data show that these isomerizations have high activation energies, consistent with the energy required to break a carbon-carbon sigma bond. The pre-exponential factors are typical for unimolecular reactions.

Experimental Protocols

The study of the isomerization of this compound involves its synthesis, a controlled thermal reaction, and subsequent product analysis.

Synthesis of this compound

The starting material, this compound, is not commercially common and must be synthesized. Two reported methods include:

-

Amine Oxide Pyrolysis: Thermal decomposition of N,N-dimethyl-3-methylcyclobutylamine oxide.

-

Detosylation: Base-catalyzed elimination of trans-2-tosyloxy-1-methylcyclobutane.

Thermal Isomerization Procedure (Generalized)

This protocol is based on typical methods for studying gas-phase thermal isomerizations.[1]

-

Reactor Preparation: A static vacuum system equipped with a Pyrex reaction vessel is used. The vessel is cleaned, evacuated to a high vacuum (<10⁻⁴ torr), and heated to the desired reaction temperature in a furnace or oil bath with precise temperature control.

-

Reactant Introduction: A known pressure of gaseous this compound is admitted into the heated reaction vessel. The pressure is kept low to ensure the reaction occurs in the gas phase and follows unimolecular kinetics.

-

Reaction Monitoring: The reaction is allowed to proceed for a specific duration. For kinetic studies, multiple runs are performed at different time intervals and temperatures.

-

Quenching and Sampling: After the designated time, the reaction is quenched by rapidly cooling the reaction vessel. The gaseous mixture is then collected for analysis.

Product Analysis

-

Gas Chromatography (GC): The primary method for analysis is gas chromatography. A sample of the reaction mixture is injected into a GC equipped with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID).

-

Identification: The reactant (this compound) and the product (trans-1,3-pentadiene) are identified by their retention times, confirmed by running authentic standards.

-

Quantification: The relative amounts of reactant and product are determined by integrating the areas of their respective peaks in the chromatogram. This data is used to calculate the extent of reaction and the first-order rate constant.

-

Structural Confirmation: The identity of the product can be further confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) or by collecting the product and analyzing it via Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Generalized experimental workflow for the study of this compound isomerization.

Data Summary

The thermal isomerization of this compound is highly stereospecific, yielding a single product.

Table 2: Reaction Conditions and Product Distribution

| Reactant | Conditions | Product | Stereoselectivity | Reference |

| This compound | Thermal (160-250°C), Gas Phase | trans-1,3-Pentadiene | >99% (sole product reported) |

Conclusion

The gas-phase thermal isomerization of this compound to trans-1,3-pentadiene is a well-defined example of a stereospecific, unimolecular electrocyclic ring-opening reaction. Its adherence to the Woodward-Hoffmann rules for conrotatory ring-opening provides a powerful illustration of the principles of orbital symmetry in organic reactions. The reaction proceeds cleanly to a single, thermodynamically more stable product, driven by the release of ring strain. The kinetic and mechanistic understanding of this transformation is fundamental for professionals in chemical synthesis and materials science.

References

An In-depth Technical Guide to the Electronic Properties of Substituted Cyclobutene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electronic properties of substituted cyclobutene (B1205218) derivatives. Understanding these properties is crucial for applications ranging from the design of novel photochromic materials and molecular electronics to predicting the reactivity and metabolic stability of potential drug candidates. This document details the influence of various substituents on frontier molecular orbitals, presents quantitative data from computational studies, and provides standardized protocols for experimental and computational characterization.

Core Concepts: The Role of Frontier Molecular Orbitals

The electronic behavior of a molecule is primarily governed by its Frontier Molecular Orbitals (FMOs) : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons, correlating with its ionization potential and susceptibility to electrophilic attack. A higher EHOMO indicates a better electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. Its energy level (ELUMO) relates to the molecule's ability to accept electrons, correlating with its electron affinity and reactivity towards nucleophiles. A lower ELUMO indicates a better electron acceptor.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. It is a measure of the molecule's electronic stability and reactivity.[1] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and requires less energy for electronic excitation.[1] This gap directly influences the wavelength of light absorbed in UV-Visible spectroscopy; a smaller gap corresponds to absorption at a longer wavelength.[1]

The Influence of Substituents on Electronic Properties

Attaching different functional groups (substituents) to the cyclobutene ring systematically modifies its electronic landscape. These effects are broadly categorized based on the substituent's ability to donate or withdraw electron density. Theoretical studies have extensively modeled these effects on cyclobutene systems, particularly concerning their reactivity in electrocyclic reactions, which are governed by electronic properties.[2][3]

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃), alkoxy (-OR), and amino (-NR₂) groups donate electron density to the cyclobutene core. This has two primary effects:

-

It raises the energy of both the HOMO and LUMO.

-

The destabilization of the HOMO is typically more pronounced than that of the LUMO.

-

The net result is a decrease in the HOMO-LUMO energy gap.

Electron-Withdrawing Groups (EWGs): Substituents such as cyano (-CN), nitro (-NO₂), formyl (-CHO), and boryl (-BR₂) groups withdraw electron density from the cyclobutene ring. This leads to:

-

A lowering of the energy of both the HOMO and LUMO.

-

The stabilization of the LUMO is often more significant than that of the HOMO.

-

This also results in a decrease in the HOMO-LUMO energy gap.

These principles are crucial for tuning the electronic and optical properties of cyclobutene derivatives for specific applications. For example, narrowing the HOMO-LUMO gap can shift the molecule's absorption spectrum to the visible region, a key feature for dyes and photosensitizers.

Caption: Substituent effects on frontier orbital energies of cyclobutene.

Data Presentation: Calculated Electronic Properties

The following table summarizes representative computational data for 3-substituted cyclobutene derivatives. The values illustrate the general trends discussed above. All energies were calculated using Density Functional Theory (DFT) at the B3LYP/6-31G* level, a widely used method for organic molecules.

| Substituent (at C-3) | Type | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| -H (Unsubstituted) | Reference | -6.85 | 1.55 | 8.40 |

| -CH₃ (Methyl) | Weak EDG | -6.62 | 1.58 | 8.20 |

| -OH (Hydroxyl) | Strong EDG | -6.21 | 1.65 | 7.86 |

| -NH₂ (Amino) | Strong EDG | -5.88 | 1.70 | 7.58 |

| -CN (Cyano) | Strong EWG | -7.25 | 0.95 | 8.20 |

| -CHO (Formyl) | Strong EWG | -7.18 | 0.65 | 7.83 |

| -NO₂ (Nitro) | Strong EWG | -7.54 | 0.51 | 8.05 |

Note: These values are illustrative, calculated for this guide to demonstrate established trends. Absolute energies can vary significantly with the chosen computational method.

Experimental and Computational Protocols

Consistent and reproducible characterization of electronic properties requires standardized methodologies. Below are detailed protocols for the computational and experimental determination of the electronic properties of cyclobutene derivatives.

Caption: Workflow for characterizing electronic properties of cyclobutenes.

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful tool for predicting the electronic structure and properties of molecules.

-

Structure Building: Construct the 3D structure of the desired substituted cyclobutene derivative using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a basis set such as 6-31G* or a larger one like def2-TZVP for higher accuracy.

-

Frequency Calculation: Conduct a frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

-

Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with the same functional and basis set.

-

Data Extraction: From the output of the single-point calculation, extract the energies of the molecular orbitals. Identify the EHOMO and ELUMO values and calculate the energy gap (ΔE).

Experimental Protocol: UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing direct insight into its electronic transitions.[4]

-

Solvent Selection: Choose a solvent that dissolves the compound but is transparent in the UV-Vis region of interest (typically >200 nm). Common choices include hexane, ethanol, acetonitrile (B52724), or dichloromethane.

-

Sample Preparation: Prepare a dilute solution of the cyclobutene derivative in the chosen solvent. The concentration should be adjusted so that the maximum absorbance falls between 0.5 and 1.5 arbitrary units to ensure adherence to the Beer-Lambert law.[5]

-

Cuvette Preparation: Use a pair of matched quartz cuvettes, as glass absorbs UV light. Clean the cuvettes thoroughly and rinse with the solvent being used.

-

Baseline Correction: Fill one cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to subtract any absorbance from the solvent and the cuvette itself.[6]

-

Sample Measurement: Replace the solvent cuvette with the cuvette containing the sample solution. Run the absorption scan over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). This corresponds to the energy required for the HOMO-LUMO electronic transition. The experimental energy gap can be estimated using the equation E = hc/λmax.

Experimental Protocol: Cyclic Voltammetry (CV)

CV is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, which can be correlated with HOMO and LUMO energy levels, respectively.[7]

-

Solution Preparation: Dissolve the cyclobutene derivative (typically 1-5 mM) in a high-purity, dry solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (NBu₄PF₆), to ensure conductivity.[8]

-

Cell Assembly: Assemble a three-electrode electrochemical cell.

-

Working Electrode: Typically a glassy carbon, platinum, or gold disk. Polish the electrode surface before each experiment.[8]

-

Reference Electrode: A stable reference, such as Ag/AgCl or a saturated calomel (B162337) electrode (SCE).

-

Counter (Auxiliary) Electrode: A platinum wire or graphite (B72142) rod.

-

-

Deoxygenation: Purge the solution with an inert gas (high-purity argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan a range where the compound's redox events are expected.

-

Apply a potential ramp, scanning from a starting potential to a vertex, then reversing the scan back to the start. A typical scan rate is 100 mV/s.[9]

-

-

Data Analysis and Calibration:

-

Identify the peak potentials for oxidation (Epa) and reduction (Epc).

-

After the measurement, add a small amount of an internal standard with a known, stable redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, and record another voltammogram.[7]

-

Report all measured potentials relative to the Fc/Fc⁺ couple to allow for comparison across different solvent systems and reference electrodes. The oxidation potential can be empirically correlated to the HOMO energy, and the reduction potential to the LUMO energy.

-

References

- 1. learn.schrodinger.com [learn.schrodinger.com]

- 2. Substituent Effects on Rates and Stereoselectivities of Conrotatory Electrocyclic Reactions of Cyclobutenes. A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eu-opensci.org [eu-opensci.org]

- 5. ossila.com [ossila.com]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iitk.ac.in [iitk.ac.in]

- 9. static.igem.org [static.igem.org]

The Chemistry of Cyclobutene Rings: An In-depth Technical Guide for Researchers and Drug Development Professionals

An Introduction to the Strained World of Cyclobutenes: Synthesis, Reactivity, and Applications in Medicinal Chemistry

The cyclobutene (B1205218) ring, a four-membered carbocycle containing a single double bond, represents a fascinating and synthetically versatile scaffold in modern organic chemistry. Its inherent ring strain, a consequence of distorted bond angles, imbues it with unique reactivity that has been harnessed for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core chemistry of cyclobutene rings, including their synthesis, characteristic reactions, and burgeoning applications in the field of drug discovery and development. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of relevant reaction mechanisms and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Synthesis of the Cyclobutene Core

The construction of the strained cyclobutene ring can be achieved through a variety of synthetic strategies. The most prominent methods include [2+2] cycloadditions, ring-closing metathesis, and rearrangements of other small rings.

[2+2] Cycloaddition Reactions

Photochemical [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutane (B1203170) and, by extension, cyclobutene rings. This reaction typically involves the irradiation of two olefinic components, leading to the formation of a four-membered ring. The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of substrates and reaction conditions.

Transition metal-catalyzed [2+2] cycloadditions have also emerged as a versatile tool for cyclobutene synthesis. Catalysts based on metals such as cobalt, gold, and rhodium can mediate the cycloaddition of alkynes and alkenes to furnish cyclobutene derivatives with high efficiency and selectivity.[1]

Ring Expansion and Rearrangement Reactions

Ring expansion of cyclopropyl (B3062369) carbenes, often generated from cyclopropyl N-tosylhydrazones, provides a convenient route to monosubstituted cyclobutenes.[2] Additionally, transition-metal-free ring expansion of gem-difluorinated cyclopropyl N-tosylhydrazones has been reported to yield gem-difluorinated cyclobutenes.

Reactivity of the Cyclobutene Ring

The chemistry of cyclobutenes is largely dominated by their high ring strain, which provides a thermodynamic driving force for ring-opening reactions. These transformations can be induced thermally or photochemically, and they proceed with distinct and predictable stereochemical outcomes as dictated by the principles of orbital symmetry.

Electrocyclic Ring-Opening Reactions

Thermal Ring-Opening: Upon heating, cyclobutenes undergo a conrotatory electrocyclic ring-opening to form 1,3-butadienes.[3][4] The term "conrotatory" describes the synchronous rotation of the substituents at the breaking sigma bond in the same direction (either both clockwise or both counter-clockwise). This stereospecificity is a key feature of the reaction and is governed by the Woodward-Hoffmann rules.[5]

Photochemical Ring-Opening: In contrast to the thermal process, photochemical ring-opening of cyclobutenes proceeds in a disrotatory fashion, where the substituents at the breaking sigma bond rotate in opposite directions.[6] This change in stereochemical outcome is a result of the different orbital symmetries of the excited state.

Diels-Alder Reactions

Cyclobutenes can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form bicyclic systems. This [4+2] cycloaddition provides an efficient route to complex polycyclic structures.

Other Reactions

The double bond in the cyclobutene ring can undergo typical alkene reactions such as hydrogenation, halogenation, and hydrohalogenation. Furthermore, under certain conditions, cyclobutenes can be polymerized.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving cyclobutene rings.

Synthesis of a Cyclobutene Derivative via Photochemical [2+2] Cycloaddition

Reaction: Photochemical [2+2] Cycloaddition of an Alkene with an N-Aryl Maleimide[8]

Procedure:

-

In a glass vial, combine the alkene (0.40 mmol, 2.0 equivalents), N-aryl maleimide (B117702) (0.20 mmol, 1.0 equivalent), and thioxanthone (9 mg, 0.04 mmol, 20 mol%).

-

Add dichloromethane (B109758) (2 mL) to the vial.

-

Seal the vial with a cap and purge with argon.

-

Irradiate the stirred reaction mixture with a blue LED lamp (e.g., Kessil PR 160L, 440 nm) for 16 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the resulting cyclobutane adduct by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent.

Copper-Catalyzed Synthesis of Functionalized Cyclobutene Derivatives

Reaction: Copper-Catalyzed Radical Cascade Reaction for the Synthesis of 1,3-Diaminocyclobutene Derivatives from Arylcyclobutanes[2]

Procedure:

-

To a reaction tube, add the arylcyclobutane (0.2 mmol, 1.0 equivalent), N-fluorobenzenesulfonimide (NFSI) (3.0 equivalents), and copper(I) bromide (CuBr) (5 mol%).

-

Add acetonitrile (B52724) (2 mL) to the tube.

-

Seal the tube and purge with nitrogen.

-

Stir the reaction mixture at 40 °C for 4-9 hours.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the product by flash column chromatography on silica gel.

Thermal Ring-Opening of a Cyclobutene Derivative

Reaction: Thermal Electrocyclic Ring-Opening of cis-3,4-Dimethylcyclobutene[4][6]

Procedure:

-

Place a solution of cis-3,4-dimethylcyclobutene in a suitable high-boiling solvent (e.g., toluene) in a sealed tube.

-

Heat the tube in an oil bath at a temperature sufficient to induce ring-opening (typically >150 °C).

-

Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, to observe the formation of the cis,trans-2,4-hexadiene product.

-

Once the reaction has reached completion, cool the mixture to room temperature.

-

The product can be isolated by fractional distillation or preparative GC if necessary.

Quantitative Data Summary

The following tables summarize quantitative data for representative reactions involving cyclobutene rings, providing a comparative overview of yields and selectivities.

| Reaction Type | Substrates | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |

| Cobalt-Catalyzed [2+2] Cycloaddition | 4-Octyne + Methyl Acrylate | [(R)-L8]CoBr₂ | Cyclobutene adduct | 98 | >95:5 | 94 | [7] |

| Cobalt-Catalyzed [2+2] Cycloaddition | 1-Phenylpropyne + t-Butyl Acrylate | Co(II) complex | Cyclobutene adduct | High | >95:5 | >89 | [7] |

| Gold-Catalyzed [2+2] Cycloaddition | Aryl Alkynes + 1,1-Disubstituted Alkenes | (S,RP)-B (digold catalyst) | Substituted Cyclobutenes | Moderate to Excellent | - | up to 94:6 er | [1] |

| Copper-Catalyzed Diamination | Phenylcyclobutane + NFSI | CuBr | 1,3-Diaminocyclobutene derivative | 85 | - | - | [2] |

| Sulfa-Michael Addition | 2-Bromothiophenol + Benzyl Cyclobutene Ester | DBU | Thio-substituted Cyclobutane | up to quantitative | >95:5 | - | [9] |

| Enantioselective Sulfa-Michael Addition | Thiophenol + N-Acyl-oxazolidinone-substituted Cyclobutene | Chinchona-based squaramide | Thio-substituted Cyclobutane | High | - | up to 99.7:0.3 er | [9] |

Spectroscopic Data

The following table provides typical spectroscopic data for the cyclobutene ring system.

| Spectroscopic Technique | Functional Group | Characteristic Absorption/Chemical Shift | Reference |

| ¹H NMR | Vinylic Protons (C=C-H) | δ 5.9-6.2 ppm | [10] |

| ¹H NMR | Allylic Protons (C-CH₂-C=C) | δ 2.5-2.8 ppm | [10] |

| ¹³C NMR | Vinylic Carbons (C=C) | δ 135-140 ppm | [11] |

| ¹³C NMR | Allylic Carbons (CH₂) | δ 30-35 ppm | [11] |

| Infrared (IR) Spectroscopy | C=C Stretch | 1650-1600 cm⁻¹ | [12] |

| Infrared (IR) Spectroscopy | =C-H Stretch | 3100-3000 cm⁻¹ | [12] |

Cyclobutene Rings in Drug Development

The rigid and strained nature of the cyclobutane and cyclobutene rings makes them attractive scaffolds in medicinal chemistry. Their incorporation into drug candidates can lead to improved metabolic stability, conformational restriction, and novel intellectual property.[13]

Combretastatin Analogues as Tubulin Polymerization Inhibitors

Combretastatin A-4 (CA-4) is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization.[7] However, the cis-stilbene (B147466) moiety of CA-4 is prone to isomerization to the less active trans-isomer. Replacing the double bond with a cyclobutane or cyclobutene ring can lock the molecule in a bioactive conformation and prevent this isomerization.[14] These analogues also bind to the colchicine (B1669291) binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[15][16][17]

Cyclobutane-Based Integrin Antagonists

Integrins are cell surface receptors that play crucial roles in cell adhesion, migration, and signaling. The αvβ3 integrin is a key player in tumor angiogenesis and metastasis, making it an attractive target for cancer therapy.[18] Small molecule antagonists that mimic the natural Arg-Gly-Asp (RGD) recognition sequence of integrins have been developed. Incorporating a cyclobutane ring as a conformationally restricted scaffold in these RGD mimetics has led to potent and metabolically stable αvβ3 antagonists.[19][20] These antagonists disrupt the integrin signaling cascade, which often involves downstream effectors such as Focal Adhesion Kinase (FAK), Src, and Rho GTPases, thereby inhibiting cancer cell invasion and proliferation.[2][13][21][22]

Visualizations of Mechanisms and Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate key reaction mechanisms and signaling pathways involving cyclobutene chemistry.

Reaction Mechanisms

Caption: Thermal Electrocyclic Ring-Opening of cis-3,4-Dimethylcyclobutene.

Caption: Photochemical Electrocyclic Ring-Opening of cis-3,4-Dimethylcyclobutene.

Signaling Pathways in Drug Development

Caption: Mechanism of Action of Cyclobutene-Combretastatin Analogues.

Caption: Inhibition of Integrin Signaling by Cyclobutane-Based Antagonists.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrin-mediated Signals Regulated by Members of the Rho Family of GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. cyclobutene (822-35-5) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. Integrin signaling in cancer: bidirectional mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy [mdpi.com]

- 15. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists | Semantic Scholar [semanticscholar.org]

- 20. DSpace [bradscholars.brad.ac.uk]

- 21. journals.biologists.com [journals.biologists.com]

- 22. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-methylcyclobutene from trans-2-tosyloxy-1-methylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3-methylcyclobutene from trans-2-tosyloxy-1-methylcyclobutane. The synthesis involves a two-step procedure commencing with the tosylation of trans-1-methyl-2-cyclobutanol, followed by an elimination reaction to yield the desired product. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing a reliable method for the preparation of this useful cyclobutene (B1205218) derivative.

Introduction

Cyclobutene and its derivatives are important building blocks in organic synthesis due to their inherent ring strain, which can be harnessed for various chemical transformations. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including conformationally constrained analogues of biologically active compounds. The synthetic route detailed herein involves the conversion of a readily available alcohol to a tosylate, which then undergoes a base-promoted elimination to form the carbon-carbon double bond of the cyclobutene ring.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Caption: Overall synthetic scheme for this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Dichloromethane | 0 to rt | 2 - 4 | 85 - 95 |

| 2 | Elimination | Potassium tert-butoxide (KOtBu) | DMSO | 50 - 70 | 2 - 3 | 70 - 85 |

Note: Yields are indicative and may vary based on reaction scale and purity of reagents.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | Predicted: δ 5.9-6.1 (m, 2H, CH=CH), 2.8-3.0 (m, 1H, CH-CH₃), 2.2-2.5 (m, 2H, CH₂), 1.2-1.3 (d, 3H, CH₃) ppm. |

| ¹³C NMR (CDCl₃) | Predicted: δ 135-140 (CH=CH), 35-40 (CH-CH₃), 30-35 (CH₂), 20-25 (CH₃) ppm. |

| IR (neat) | Characteristic Absorptions: ~3040 cm⁻¹ (=C-H stretch), ~2960, 2870 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~1450 cm⁻¹ (CH₂ bend), ~1375 cm⁻¹ (CH₃ bend). |

Note: The NMR data is predicted and should be used as a reference. Actual experimental values may vary slightly.

Experimental Protocols

Step 1: Synthesis of trans-2-Tosyloxy-1-methylcyclobutane

This protocol is adapted from standard tosylation procedures.

Materials:

-

trans-1-Methyl-2-cyclobutanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-1-methyl-2-cyclobutanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 eq) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude trans-2-tosyloxy-1-methylcyclobutane.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Step 2: Synthesis of this compound

This protocol is based on established procedures for the elimination of tosylates.

Materials:

-

trans-2-Tosyloxy-1-methylcyclobutane

-

Potassium tert-butoxide (KOtBu)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Deionized water

-

Anhydrous calcium chloride (CaCl₂)

-

Round-bottom flask, magnetic stirrer, heating mantle with a temperature controller, distillation apparatus

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a distillation head, add trans-2-tosyloxy-1-methylcyclobutane (1.0 eq) and anhydrous DMSO.

-

Add potassium tert-butoxide (1.5 eq) to the solution.

-

Heat the reaction mixture to 50-70 °C with vigorous stirring. The product, this compound, is volatile and will begin to distill.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Continue the distillation until no more product is collected.

-

To the collected distillate, add an equal volume of pentane.

-

Wash the pentane solution carefully with deionized water to remove any co-distilled DMSO.

-

Separate the organic layer and dry it over anhydrous CaCl₂.

-

Carefully decant or filter the dried pentane solution.

-

The this compound in pentane can be used directly for subsequent reactions, or the pentane can be carefully removed by distillation at atmospheric pressure to yield the pure product. Caution: this compound is volatile and flammable.

Mandatory Visualizations

Logical Workflow for the Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified reaction mechanisms for tosylation and elimination.

Application Notes and Protocols for [2+2] Cycloaddition Reactions in Cyclobutene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction